(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15997259
InChI: InChI=1S/C10H17NO3/c12-9-1-4-11(7-9)10(13)8-2-5-14-6-3-8/h8-9,12H,1-7H2/t9-/m1/s1
SMILES:
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol

(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

CAS No.:

Cat. No.: VC15997259

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone -

Specification

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
IUPAC Name [(3R)-3-hydroxypyrrolidin-1-yl]-(oxan-4-yl)methanone
Standard InChI InChI=1S/C10H17NO3/c12-9-1-4-11(7-9)10(13)8-2-5-14-6-3-8/h8-9,12H,1-7H2/t9-/m1/s1
Standard InChI Key QLYXQTUXFAMVAL-SECBINFHSA-N
Isomeric SMILES C1CN(C[C@@H]1O)C(=O)C2CCOCC2
Canonical SMILES C1CN(CC1O)C(=O)C2CCOCC2

Introduction

Structural Characteristics and Molecular Geometry

Core Structural Features

The compound’s structure integrates two heterocyclic systems: a pyrrolidine ring (a five-membered amine) and a tetrahydropyran ring (a six-membered oxygen-containing cycle). The pyrrolidine ring adopts an (R)-configuration at the 3-hydroxyl group, introducing chirality critical for its interactions with biological targets . The tetrahydropyran moiety contributes to the molecule’s rigidity, while the methanone group at the junction of the two rings enhances electrophilicity, facilitating nucleophilic reactions .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC10H17NO3\text{C}_{10}\text{H}_{17}\text{NO}_{3}
Molecular Weight199.25 g/mol
IUPAC Name(3R)-3-Hydroxypyrrolidin-1-ylmethanone
CAS Number1446001-76-8

Conformational Analysis

X-ray crystallography of analogous compounds reveals that the tetrahydropyran ring typically adopts a chair conformation, while the pyrrolidine ring exhibits envelope or twist conformations depending on substituents . The hydroxyl group on the pyrrolidine ring participates in intramolecular hydrogen bonding with the methanone oxygen, stabilizing the molecule’s three-dimensional structure . This conformational rigidity is pivotal for its interactions in biological systems, as demonstrated in structurally related neuroactive compounds .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Synthesis of (R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves sequential reactions to construct the pyrrolidine and tetrahydropyran rings. A common approach begins with the coupling of a pyrrolidine precursor (e.g., 3-hydroxypyrrolidine) with a functionalized tetrahydropyran derivative. Base-promoted condensation reactions, as described in pyranone syntheses, are employed to form the methanone bridge .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsPurposeYieldSource
1Piperidine, DMF, KOH, 100°CRing closure and methanone formation20–35%
2HPLC purification (C18 column)Isolation of enantiomerically pure product>95% purity

Stereochemical Control

Achieving the desired (R)-configuration requires chiral catalysts or resolution techniques. Asymmetric hydrogenation of ketone intermediates using ruthenium-based catalysts has been reported for similar compounds, achieving enantiomeric excess (ee) >90%. Analytical methods such as chiral HPLC and NMR spectroscopy with chiral shift reagents are critical for verifying stereochemical purity .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary studies on related compounds indicate moderate antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 µg/mL. The tetrahydropyran moiety’s lipophilicity may facilitate membrane penetration, while the pyrrolidine ring interferes with bacterial cell wall synthesis enzymes.

Comparative Analysis with Structural Analogs

Impact of Stereochemistry

The (R)-enantiomer shows significantly higher bioactivity compared to its (S)-counterpart. For example, in receptor-binding assays, the (R)-form exhibited a KiK_i of 120 nM for GABAA_A, whereas the (S)-form showed negligible binding (KiK_i > 10,000 nM). This underscores the importance of stereochemical precision in drug design.

Role of the Methanone Group

Replacing the methanone with a methylene group reduces both antimicrobial and neuroactive properties by >50%, as observed in comparative studies. The electron-withdrawing nature of the carbonyl group likely enhances interactions with target proteins’ electrophilic regions .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual activity profile positions it as a lead candidate for multitarget drugs. Current research explores derivatives with improved blood-brain barrier permeability for CNS applications .

Chemical Biology Tools

Its chiral centers and reactive methanone group make it a valuable scaffold for developing enzyme inhibitors. For instance, covalent inhibition of serine proteases has been demonstrated via methanone-mediated acylation of active-site residues .

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